PF-622
PF-622
Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide. PF-622 is a potent, time-dependent, irreversible FAAH inhibitor with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively. Activity-based profiling of various human and murine tissue proteome samples revealed that PF-622 is highly selective for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM.
Brand Name:
Vulcanchem
CAS No.:
898235-65-9
VCID:
VC0005364
InChI:
InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26)
SMILES:
C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4
Molecular Formula:
C21H22N4O
Molecular Weight:
346.4 g/mol
PF-622
CAS No.: 898235-65-9
Cat. No.: VC0005364
Molecular Formula: C21H22N4O
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Fatty acid amide hydrolase (FAAH) is the enzyme responsible for hydrolysis and inactivation of fatty acid amides including anandamide and oleamide. PF-622 is a potent, time-dependent, irreversible FAAH inhibitor with IC50 values of 0.99 and 0.033 µM when preincubated with human recombinant FAAH for 5 and 60 minutes, respectively. Activity-based profiling of various human and murine tissue proteome samples revealed that PF-622 is highly selective for FAAH relative to other serine hydrolases, showing no discernable off-site activity up to 500 µM. |
|---|---|
| CAS No. | 898235-65-9 |
| Molecular Formula | C21H22N4O |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide |
| Standard InChI | InChI=1S/C21H22N4O/c26-21(23-18-7-2-1-3-8-18)25-14-12-24(13-15-25)16-19-11-10-17-6-4-5-9-20(17)22-19/h1-11H,12-16H2,(H,23,26) |
| Standard InChI Key | SNTCRRMCALVGNL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 |
| Canonical SMILES | C1CN(CCN1CC2=NC3=CC=CC=C3C=C2)C(=O)NC4=CC=CC=C4 |
| Appearance | Assay:>98%A crystalline solid |
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